molecular formula C6H4F3N3O2 B11787414 6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid

6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid

Katalognummer: B11787414
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: IXERYQGURQPMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 5-(trifluoromethyl)pyridazine-3-carboxylic acid with ammonia to introduce the amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the amino group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C6H4F3N3O2

Molekulargewicht

207.11 g/mol

IUPAC-Name

6-amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-3(5(13)14)11-12-4(2)10/h1H,(H2,10,12)(H,13,14)

InChI-Schlüssel

IXERYQGURQPMLE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN=C1C(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.